

Application Notes and Protocols for Flow Cytometry Analysis with Desmethyl-VS-5584

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Compound of Interest		
Compound Name:	Desmethyl-VS-5584	
Cat. No.:	B612255	Get Quote

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Introduction

Desmethyl-VS-5584, a dimethyl analog of VS-5584, is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] The PI3K/Akt/mTOR signaling pathway is a critical intracellular network that regulates cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a common occurrence in a wide range of cancers, making it a key target for therapeutic intervention.[3][4]

These application notes provide detailed protocols for utilizing **Desmethyl-VS-5584** in flow cytometry to analyze its effects on cancer cells. The provided methodologies cover the analysis of apoptosis, cell cycle progression, and the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway.

Mechanism of Action

Desmethyl-VS-5584 exerts its biological effects by inhibiting the kinase activity of both PI3K and mTOR. This dual inhibition leads to the suppression of downstream signaling, resulting in cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation in cancer cells.[5][6]

Data Presentation



Table 1: In Vitro IC50 Values of VS-5584 in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the parent compound, VS-5584, in a panel of human cancer cell lines, demonstrating its broad anti-proliferative activity.[3][7]

Cell Line	Cancer Type	IC50 (nmol/L)
ΡΙ3Κα	-	16
РІЗКβ	-	68
РІЗКу	-	25
ΡΙ3Κδ	-	42
mTOR	-	37
H929	Multiple Myeloma	48

Data is for the parent compound VS-5584.

Table 2: Apoptosis Induction by VS-5584 in A549 Lung Adenocarcinoma Cells

This table presents the percentage of apoptotic A549 cells following treatment with VS-5584, as determined by flow cytometry.[6][8]

Treatment	Early Apoptotic Cells (%)	Late Apoptotic/Necrotic Cells (%)
Control	10.8	0.75
VS-5584	38.8	4.40

Data is for the parent compound VS-5584.



Experimental Protocols Preparation of Desmethyl-VS-5584 Stock Solution

For in vitro experiments, **Desmethyl-VS-5584** hydrochloride can be prepared to create a stock solution. For example, to prepare a 10 mM stock solution in DMSO, dissolve 10 mg of the compound in the appropriate volume of DMSO. Store the stock solution at -20°C or -80°C. Further dilutions should be made in cell culture medium to the desired final concentration.

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis in cells treated with **Desmethyl-VS-5584** using flow cytometry.

Materials:

- Desmethyl-VS-5584
- Annexin V-FITC Apoptosis Detection Kit
- Phosphate-Buffered Saline (PBS)
- Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
- Propidium Iodide (PI)
- · Flow cytometer

Procedure:

- Cell Seeding and Treatment: Seed cells in a 6-well plate at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of **Desmethyl-VS-5584** (e.g., 10 nM, 100 nM, 1 μM) for a predetermined duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
- Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.



- Washing: Wash the cells twice with cold PBS.
- Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 μL of Annexin V-FITC and 5 μL of PI to 100 μL of the cell suspension.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
- Flow Cytometry Analysis: Add 400 μ L of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer immediately.[9]

Data Interpretation:

- Annexin V- / PI-: Live cells
- Annexin V+ / PI- : Early apoptotic cells
- Annexin V+ / PI+ : Late apoptotic or necrotic cells
- Annexin V- / PI+ : Necrotic cells

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol outlines the analysis of cell cycle distribution in cells treated with **Desmethyl-VS-5584**.

Materials:

- Desmethyl-VS-5584
- PBS
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer



Procedure:

- Cell Seeding and Treatment: Seed and treat cells with Desmethyl-VS-5584 as described in Protocol 1.
- Cell Harvesting: Collect cells by trypsinization and centrifugation.
- Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at -20°C.[11]
- Washing: Wash the fixed cells twice with PBS.
- Staining: Resuspend the cell pellet in PI staining solution.[11]
- Incubation: Incubate for 30 minutes at room temperature in the dark.[11]
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

Data Interpretation:

The DNA content, proportional to the PI fluorescence intensity, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Phospho-Flow Cytometry for PI3K/mTOR Pathway Analysis

This protocol describes the measurement of the phosphorylation status of downstream targets of the PI3K/mTOR pathway, such as Akt and S6 ribosomal protein.

Materials:

- Desmethyl-VS-5584
- Phospho-specific antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-S6 (Ser235/236))
- Fixation Buffer (e.g., 4% paraformaldehyde)



- Permeabilization Buffer (e.g., 90% methanol)
- Staining Buffer (e.g., PBS with 2% FBS)
- Flow cytometer

Procedure:

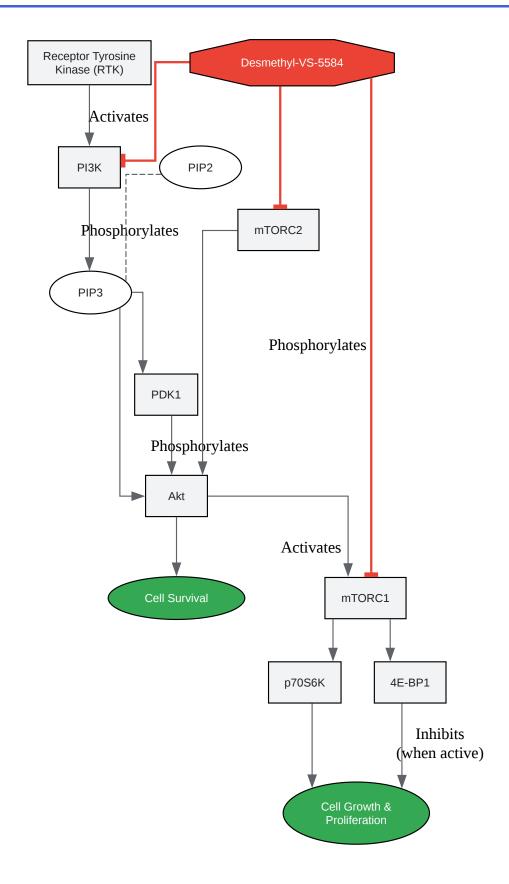
- Cell Stimulation and Treatment: Culture cells and treat with Desmethyl-VS-5584 at various concentrations for a short duration (e.g., 1-2 hours) to observe immediate effects on signaling. Include appropriate positive and negative controls.
- Fixation: Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.
- Permeabilization: Permeabilize the cells with ice-cold Permeabilization Buffer for 30 minutes on ice.
- Staining: Wash the cells with Staining Buffer and then incubate with the phospho-specific antibodies for 30-60 minutes at room temperature, protected from light.
- · Washing: Wash the cells twice with Staining Buffer.
- Flow Cytometry Analysis: Resuspend the cells in Staining Buffer and analyze on a flow cytometer.

Data Interpretation:

A decrease in the median fluorescence intensity of the phospho-specific antibodies in treated cells compared to control cells indicates inhibition of the PI3K/mTOR pathway by **Desmethyl-VS-5584**.

Visualizations

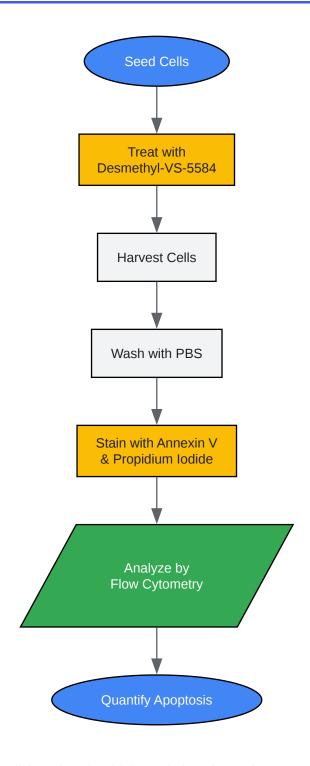




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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of **Desmethyl-VS-5584**.

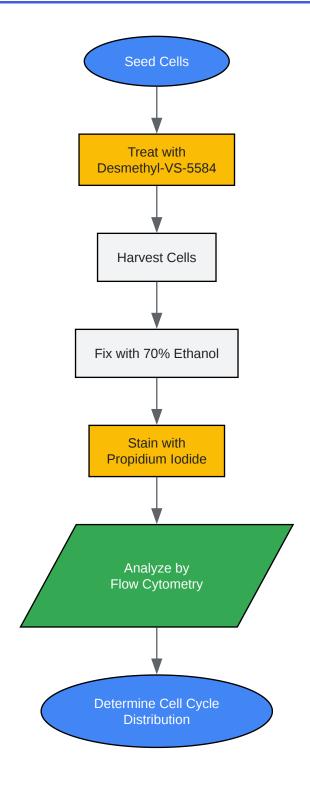




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Caption: Experimental workflow for apoptosis analysis using flow cytometry.





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Caption: Experimental workflow for cell cycle analysis using flow cytometry.



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